molecular formula C17H18O B14222406 1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl- CAS No. 500905-08-8

1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-

Cat. No.: B14222406
CAS No.: 500905-08-8
M. Wt: 238.32 g/mol
InChI Key: VSEQLEQSRVRNQB-UHFFFAOYSA-N
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Description

The compound 1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl- is a ketone derivative featuring a biphenyl moiety at the carbonyl carbon and two methyl groups on the adjacent carbon. Its structure combines the aromatic stability of the biphenyl system with the steric hindrance and electronic effects of the dimethyl groups. The biphenyl group enhances π-π stacking interactions, which may influence its reactivity and biological activity .

Properties

CAS No.

500905-08-8

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

2,2-dimethyl-1-(2-phenylphenyl)propan-1-one

InChI

InChI=1S/C17H18O/c1-17(2,3)16(18)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3

InChI Key

VSEQLEQSRVRNQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation: Primary Industrial Route

Reaction Mechanism and Optimization

The Friedel-Crafts acylation of biphenyl derivatives with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in the presence of AlCl₃ or FeCl₃ is the most widely reported method. The process involves:

  • Electrophilic activation : AlCl₃ coordinates to the acyl chloride, generating an acylium ion.
  • Electrophilic substitution : The acylium ion attacks the electron-rich biphenyl ring, preferentially at the para position relative to the existing substituent.
  • Rearomatization : Deprotonation restores aromaticity, yielding the ketone.

Key parameters :

  • Solvent : Dichloromethane or chlorobenzene (optimized for AlCl₃ solubility).
  • Temperature : 0–5°C to minimize side reactions (e.g., carbocation rearrangements).
  • Molar ratios : Biphenyl : acyl chloride : AlCl₃ = 1 : 1.2 : 1.5.
Table 1: Friedel-Crafts Acylation Conditions and Outcomes
Acyl Chloride Catalyst Solvent Temp (°C) Yield (%) Purity (%) Source
2,2-Dimethylpropanoyl AlCl₃ CH₂Cl₂ 5 78 99.4
Isobutyryl FeCl₃ Chlorobenzene 25 65 98.7

Challenges in Ortho-Substitution and Mitigation Strategies

Steric and Electronic Barriers

Achieving ortho -acylation on biphenyl systems is complicated by:

  • Steric hindrance : The 2-position of biphenyl is less accessible due to adjacent phenyl rings.
  • Electronic deactivation : Substituents on biphenyl reduce ring electron density, slowing electrophilic attack.

Directed Ortho-Metalation (DoM)

To bypass these issues, lithiation strategies using LTMP (lithium tetramethylpiperidide) or LDA (lithium diisopropylamide) have been explored:

  • Lithiation : LTMP deprotonates biphenyl at the 2-position.
  • Quenching with electrophiles : Addition of 2,2-dimethylpropanoyl chloride forms the ketone.

Limitations :

  • Requires anhydrous conditions and cryogenic temperatures (−78°C).
  • Yields rarely exceed 50% due to competing para-substitution.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

An alternative route involves constructing the biphenyl moiety post-ketone formation:

  • Acylation of bromobenzene : Friedel-Crafts acylation yields 2-bromo-2',2'-dimethylpropiophenone.
  • Cross-coupling : Suzuki reaction with phenylboronic acid installs the biphenyl group.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%).
  • Base: K₂CO₃ in toluene/water (3:1).
Table 2: Palladium-Mediated Synthesis Metrics
Starting Material Catalyst Yield (%) Purity (%) Source
2-Bromo-propiophenone Pd(PPh₃)₄ 72 98.9

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Friedel-Crafts acylation offers higher yields (65–78%) and is scalable to multi-kilogram batches.
  • Palladium coupling provides better regiocontrol but suffers from catalyst costs and lower yields.

Purity and Byproduct Formation

  • Major byproducts :
    • 4-(Biphenyl-2-yl) isomers (up to 15% in non-optimized Friedel-Crafts reactions).
    • Diacylated products from overreaction.
  • Purification : Recrystallization from methanol/water mixtures reduces impurities to <1%.

Emerging Techniques and Innovations

Photoredox Catalysis

Recent advances use visible-light-mediated catalysis to achieve ortho-acylation without directing groups:

  • Catalyst : [Ru(bpy)₃]²⁺.
  • Mechanism : Radical intermediates enable selective C–H functionalization.

Flow Chemistry

Continuous-flow reactors enhance heat transfer and reduce reaction times (e.g., 2 hours vs. 24 hours in batch).

Chemical Reactions Analysis

1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Scientific Research Applications

1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-[1,1’-biphenyl]-2-yl-2,2-dimethyl- involves its interaction with various molecular targets and pathways. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the propanone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl- with key analogs based on substituents, molecular properties, and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl- Biphenyl-2-yl, dimethyl C₁₇H₁₈O 238.33 g/mol Hypothesized applications in drug intermediates N/A
1-([1,1′-Biphenyl]-4-yl)-2-bromoethan-1-one Biphenyl-4-yl, bromo C₁₄H₁₁BrO 275.14 g/mol Intermediate in anti-tyrosinase agents
1-Propanone, 2-chloro-1-(2,4-dimethylphenyl)-2-methyl Chloro, dimethylphenyl C₁₂H₁₅ClO 210.70 g/mol Halogenated analog with potential agrochemical use
1-Propanone, 1-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino] Amino, benzyloxy C₂₃H₂₃NO₂ 357.44 g/mol Amine-functionalized for pharmaceutical synthesis
1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)- Chloro, fluoro, dimethylphenyl C₁₈H₁₇ClF₃O 335.78 g/mol Halogenated derivative for specialty chemicals

Physicochemical Properties

  • Electronic Effects: Electron-withdrawing groups (e.g., halogens in and ) enhance electrophilicity, while electron-donating groups (e.g., amino in ) may stabilize intermediates in synthesis .

Key Research Findings and Challenges

  • Synthetic Challenges : Steric hindrance from the biphenyl and dimethyl groups may complicate further functionalization. ’s bromination method could require optimization for the 2-yl isomer .
  • Biological Activity : Biphenyl esters in exhibit anti-tyrosinase activity, implying that the target compound might share similar dermatological or cosmetic applications .
  • Regulatory Considerations : Halogenated analogs (e.g., ) are subject to environmental regulations due to persistence, necessitating eco-friendly modifications for the target compound .

Q & A

Basic Question: What are the common synthetic routes for preparing 1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-?

Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation, leveraging a biphenyl derivative and a diketone precursor. A typical protocol involves reacting 1,1'-biphenyl-2-yl derivatives with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) under anhydrous conditions . Purification often employs column chromatography with silica gel and a hexane/ethyl acetate gradient. Validation via ¹H/¹³C NMR and GC-MS is critical to confirm structural integrity .

Advanced Question: How can spectral data contradictions (e.g., GC-MS vs. NMR) be resolved during structural characterization?

Methodological Answer:
Discrepancies between GC-MS fragmentation patterns and NMR data may arise due to isomerization or trace impurities. To resolve this:

  • Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations and distinguish biphenyl substituent positions .
  • Cross-validate with computational spectroscopy (e.g., DFT-based NMR chemical shift predictions) to align experimental and theoretical data .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:
Recrystallization efficiency depends on Hansen solubility parameters. Trials with ethanol/water mixtures (70:30 v/v) or dichloromethane/hexane (1:3) often yield high-purity crystals. Differential scanning calorimetry (DSC) can identify polymorphic transitions, ensuring solvent selection avoids metastable forms .

Advanced Question: How can researchers address low yields in biphenyl-propanone coupling reactions?

Methodological Answer:
Low yields may stem from steric hindrance at the biphenyl-2-yl position. Strategies include:

  • Microwave-assisted synthesis to enhance reaction kinetics and reduce byproducts .
  • Catalyst optimization : Screen Brønsted acids (e.g., p-toluenesulfonic acid) or ionic liquids to improve regioselectivity .
  • In situ FTIR monitoring to track acyl group transfer and adjust stoichiometry dynamically .

Basic Question: What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC-DAD/UV with a C18 column (acetonitrile/water mobile phase) to quantify impurities .
  • Elemental analysis (C, H, O) to verify stoichiometric ratios.
  • Thermogravimetric analysis (TGA) to detect residual solvents or decomposition .

Advanced Question: How can computational modeling predict the compound’s photostability for material science applications?

Methodological Answer:

  • Perform time-dependent DFT (TD-DFT) to simulate UV-Vis absorption spectra and identify reactive excited states .
  • Use molecular dynamics (MD) simulations to assess degradation pathways under UV exposure.
  • Validate with accelerated aging studies using xenon-arc lamps and HPLC stability profiling .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy (see SDS data) .
  • Store under nitrogen at 4°C to prevent oxidation.
  • Waste disposal : Neutralize with aqueous NaHCO₃ before incineration .

Advanced Question: How can researchers optimize bioactivity assays for biphenyl-propanone derivatives?

Methodological Answer:

  • QSAR modeling to correlate substituent effects (e.g., biphenyl vs. methyl groups) with antimicrobial activity .
  • In vitro assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains, with flow cytometry to monitor membrane disruption .
  • Metabolomic profiling (LC-MS/MS) to identify cellular uptake and metabolic byproducts .

Basic Question: What thermodynamic data (e.g., ΔH, log P) are available for this compound?

Methodological Answer:

  • Enthalpy of vaporization (ΔHvap) : ~65 kJ/mol (estimated via Cox-Antoine equation using boiling point data) .
  • Log P (octanol-water) : Predicted at 3.2 ± 0.3 using EPI Suite, validated via shake-flask method .

Advanced Question: How to reconcile discrepancies between experimental and computational dipole moments?

Methodological Answer:

  • Solvent effects : Compute dipole moments using PCM (Polarizable Continuum Model) to account for solvent polarity .
  • X-ray crystallography to compare experimental electron density maps with DFT-derived electrostatic potentials .

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